![molecular formula C11H21N3O B6647989 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647989.png)
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is a complex organic compound that features both an imidazole ring and an amino alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol typically involves the reaction of 1-methylimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position of the imidazole ring. This is followed by the reaction with an appropriate amine to form the amino alcohol structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol involves its interaction with various molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
3-Methyl-1H-imidazole-4-carboxylic acid: Another imidazole derivative with different functional groups.
2-Methylimidazole: A structural isomer with similar reactivity.
Uniqueness
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is unique due to its combination of an imidazole ring and an amino alcohol structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler imidazole derivatives.
Propiedades
IUPAC Name |
3-methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-8-15)13-9-10-12-6-7-14(10)3/h6-7,13,15H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEREFXDOPLKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=NC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
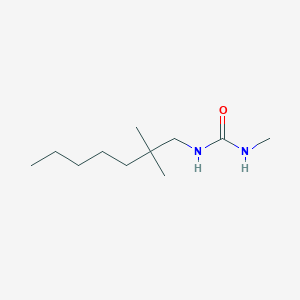
![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-2-amine](/img/structure/B6647914.png)
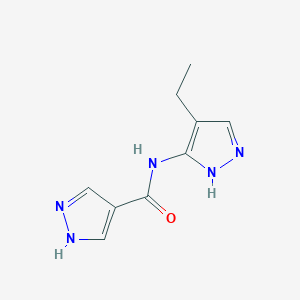
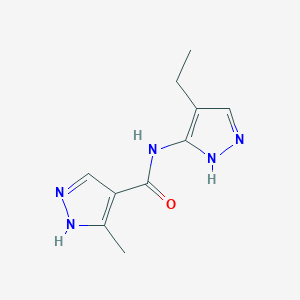
![6-(2-hydroxypentylamino)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B6647934.png)
![5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647942.png)
![N-[(3-methyltriazol-4-yl)methyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B6647949.png)
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
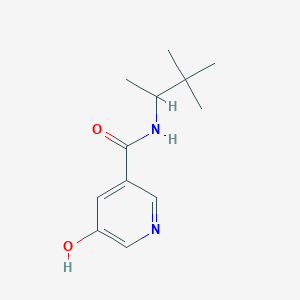
![2-bromo-6-fluoro-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B6647999.png)
![3-[(2,6-Dimethylphenyl)methylamino]butanenitrile](/img/structure/B6648000.png)
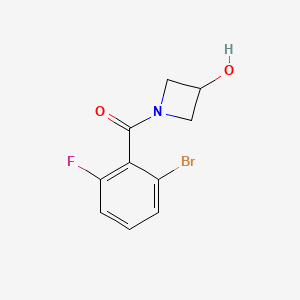
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)
![4-[(2-Methoxypropanoylamino)methyl]benzoic acid](/img/structure/B6648028.png)
